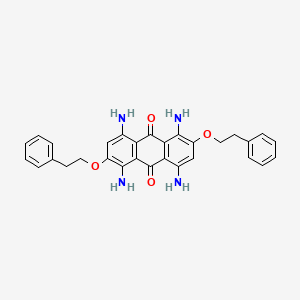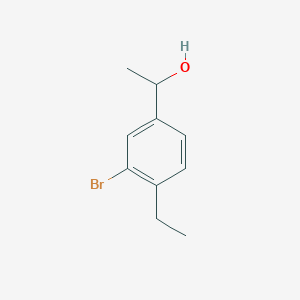
1-(3-Bromo-4-ethylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-ethylphenyl)ethanol is an organic compound that belongs to the class of phenyl ethanol derivatives It is characterized by the presence of a bromine atom at the third position and an ethyl group at the fourth position on the phenyl ring, with an ethanol group attached to the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-ethylphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 4-ethylphenyl ethanol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide. The reaction is carried out at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-4-ethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 1-(3-Bromo-4-ethylphenyl)ethanone.
Reduction: 1-(4-Ethylphenyl)ethanol.
Substitution: 1-(3-Azido-4-ethylphenyl)ethanol.
Applications De Recherche Scientifique
1-(3-Bromo-4-ethylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-ethylphenyl)ethanol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)ethanol: Similar structure but lacks the ethyl group at the fourth position.
1-(3-Chloro-4-ethylphenyl)ethanol: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-4-methylphenyl)ethanol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 1-(3-Bromo-4-ethylphenyl)ethanol is unique due to the specific positioning of the bromine and ethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H13BrO |
|---|---|
Poids moléculaire |
229.11 g/mol |
Nom IUPAC |
1-(3-bromo-4-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-7,12H,3H2,1-2H3 |
Clé InChI |
XPWXNLDSBKYRDG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C(C)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






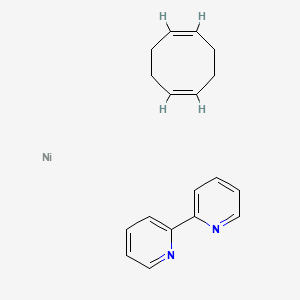
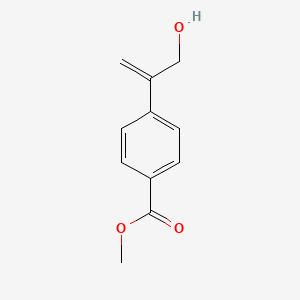
![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)
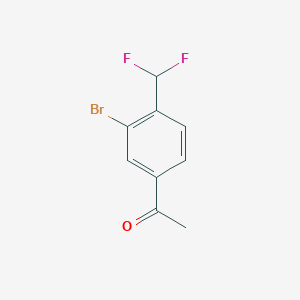

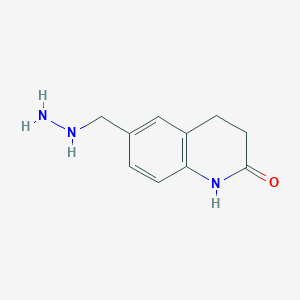

![16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone](/img/structure/B13128317.png)
![3-Methylbenzo[d]isoxazol-7-amine](/img/structure/B13128320.png)
